3,4-Dinitrocatechol
Overview
Description
3,4-Dinitrocatechol is an organic compound with the molecular formula C₆H₄N₂O₆. It is a derivative of catechol, where two hydroxyl groups are substituted by nitro groups at the 3 and 4 positions of the benzene ring. This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dinitrocatechol can be synthesized through the nitration of catechol. The process involves treating catechol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically proceeds at temperatures below 50°C to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dinitrocatechol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like iron powder or hydrogen gas (H₂) in the presence of a catalyst can reduce the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur with halogens or other electrophiles under suitable conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can produce 3,4-diaminocatechol or other aminated derivatives.
Substitution: Substitution reactions can lead to the formation of halogenated or other substituted catechols.
Scientific Research Applications
3,4-Dinitrocatechol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is utilized in biological studies to investigate the effects of nitro-substituted catechols on cellular processes.
Medicine: this compound has potential therapeutic applications, particularly in the development of anti-inflammatory and antioxidant agents.
Industry: It is employed in the production of certain polymers and as an intermediate in the manufacture of other chemicals.
Mechanism of Action
The mechanism by which 3,4-dinitrocatechol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro groups in this compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
3,4-Dinitrocatechol is similar to other nitro-substituted catechols, such as 2,3-dinitrocatechol and 2,6-dinitrocatechol. its unique position of nitro groups at the 3 and 4 positions gives it distinct chemical and biological properties. These differences can affect its reactivity, stability, and biological activity compared to other similar compounds.
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Properties
IUPAC Name |
3,4-dinitrobenzene-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,9-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVVHVRMNIDVOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174013 | |
Record name | 1,2-Benzenediol, 3,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20184-66-1 | |
Record name | 3,4-Dinitrocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20184-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediol, 3,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediol, 3,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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